N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride
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Overview
Description
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of cyclopropyl groups, an aminomethyl group, and a sulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of cyclopropylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with formaldehyde and hydrogen chloride to introduce the aminomethyl group, resulting in the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropyl sulfonic acid derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl groups contribute to the compound’s stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-(aminomethyl)-cyclopropanol
- Cyclopropylamine
- Cyclopropanesulfonamide
Uniqueness
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c8-5-7(3-4-7)9-12(10,11)6-1-2-6;/h6,9H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJHJCDNBGOGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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